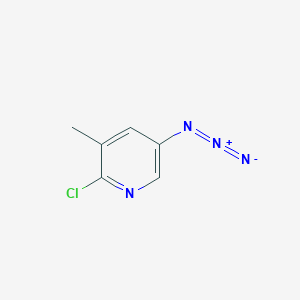
5-Azido-2-chloro-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-2-chloro-3-methylpyridine is an organic compound with the molecular formula C6H5ClN4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an azido group (-N3) at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-chloro-3-methylpyridine typically involves the introduction of the azido group to a pre-formed 2-chloro-3-methylpyridine. One common method involves the reaction of 2-chloro-3-methylpyridine with sodium azide (NaN3) in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group, typically a halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, improved catalysts, and solvent recycling techniques .
Chemical Reactions Analysis
Types of Reactions
5-Azido-2-chloro-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4 in anhydrous ether.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC) or without a catalyst (SPAAC) for strain-promoted reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 5-Amino-2-chloro-3-methylpyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
5-Azido-2-chloro-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, including inhibitors and ligands for various biological targets.
Materials Science: It can be incorporated into polymers and other materials to introduce azido functionality, which can be further modified through click chemistry.
Mechanism of Action
The mechanism of action of 5-Azido-2-chloro-3-methylpyridine depends on the specific chemical reactions it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations, such as forming amides or imines.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.
5-Azido-2-chloropyridine: Similar structure but lacks the methyl group, which can influence its reactivity and steric properties.
5-Azido-3-methylpyridine: Lacks the chlorine atom, affecting its electronic properties and reactivity.
Uniqueness
5-Azido-2-chloro-3-methylpyridine is unique due to the combination of the azido, chloro, and methyl groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-azido-2-chloro-3-methylpyridine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(10-11-8)3-9-6(4)7/h2-3H,1H3 |
InChI Key |
VZWYBKBOVYRNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















